molecular formula C9H13NO3 B2636023 1-Cyclopropyl-2-methyl-5-oxoproline CAS No. 1935343-60-4

1-Cyclopropyl-2-methyl-5-oxoproline

Cat. No.: B2636023
CAS No.: 1935343-60-4
M. Wt: 183.207
InChI Key: MROMYCSOSHTFJC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methyl-5-oxoproline is an organic compound with the molecular formula C9H13NO3 It is a derivative of proline, featuring a cyclopropyl group and a methyl group attached to the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methyl-5-oxoproline can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as an alkene, using carbenes or carbenoid reagents. For example, the reaction of an alkene with diazomethane can yield cyclopropane derivatives . Another method involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-methyl-5-oxoproline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-methyl-5-oxoproline has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-methyl-5-oxoproline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing signal transduction pathways .

Comparison with Similar Compounds

1-Cyclopropyl-2-methyl-5-oxoproline can be compared to other cyclopropane derivatives and proline analogs:

    Cyclopropane Derivatives: These compounds, such as cyclopropylamine and cyclopropylcarbinol, share the cyclopropane ring structure but differ in their functional groups and reactivity.

    Proline Analogs: Compounds like 4-hydroxyproline and 3,4-dehydroproline are structurally similar to this compound but have different substituents on the proline ring.

Uniqueness: The unique combination of a cyclopropyl group and a methyl group on the proline ring gives this compound distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(8(12)13)5-4-7(11)10(9)6-2-3-6/h6H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROMYCSOSHTFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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